molecular formula C14H10N4O2S B5653514 N-(3-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

N-(3-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

Cat. No. B5653514
M. Wt: 298.32 g/mol
InChI Key: QANMJMQOUDSJOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the construction of the target molecule from simpler precursors through reactions such as condensation, cyclization, and nitration. For example, related compounds have been synthesized starting from guanidinium nitrate salt and corresponding enaminone, highlighting the role of ring construction and functional group introduction in the synthesis process (Moreno-Fuquen et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds in this category has been elucidated using techniques such as X-ray diffraction analysis, which reveals important interactions between functional groups and the overall molecular conformation. Studies have shown that nitro-group oxygen atoms interact with hydrogen atoms of the pyridine and pyrimidine rings, influencing the molecular conformation and properties (Moreno-Fuquen et al., 2021).

Chemical Reactions and Properties

N-(3-nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine and its derivatives participate in a variety of chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. For instance, the compound can undergo reactions forming esters or amides when reacting with O- or N-nucleophiles, respectively. Such reactivity is indicative of the potential for further functionalization and application in synthesis (Androsov & Neckers, 2007).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are closely related to their molecular structure. For instance, the crystalline ordering and layer stacking through π-π interactions have been observed, which are crucial for understanding the material's behavior and its potential applications (Moreno-Fuquen et al., 2021).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. Quantum chemical analysis has shown competitive isomeric structures and divalent N(I) character in related compounds, affecting their reactivity and interaction with biological targets (Bhatia, Malkhede, & Bharatam, 2013).

properties

IUPAC Name

N-(3-nitrophenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S/c19-18(20)12-3-1-2-11(8-12)16-14-17-13(9-21-14)10-4-6-15-7-5-10/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANMJMQOUDSJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Nitrophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

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